molecular formula C13H21N B2581162 (2R)-2-(4-Butylphenyl)propan-1-amine CAS No. 2248183-82-4

(2R)-2-(4-Butylphenyl)propan-1-amine

Cat. No.: B2581162
CAS No.: 2248183-82-4
M. Wt: 191.318
InChI Key: ZYBFMGNOERXXRL-NSHDSACASA-N
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Description

(2R)-2-(4-Butylphenyl)propan-1-amine is a chiral organic compound with the molecular formula C13H21N. This stereospecific (R)-enantiomer is supplied as a high-purity material for research and development purposes. Chiral amines of this class are of significant interest in medicinal chemistry and chemical biology, often serving as key synthetic intermediates or building blocks for the development of novel pharmaceuticals, ligands, and catalysts. Its structure suggests potential applications in the study of receptor-ligand interactions and as a precursor for the synthesis of more complex molecules. Researchers value this compound for its defined stereochemistry, which is critical for investigating stereoselective biological activity. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(2R)-2-(4-butylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBFMGNOERXXRL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Butylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-butylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is subjected to a reductive amination reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors for the reductive amination process.

    Purification: Employing crystallization or distillation techniques to purify the product.

    Chiral Resolution: Implementing efficient chiral resolution methods to separate the enantiomers on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Butylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(2R)-2-(4-Butylphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) Substituent: Trifluoromethyl (CF₃) at the meta position. Reported synthesis yield: 61% . NMR Data: δ 7.66–7.45 (aromatic protons), 3.62 (methine proton), 1.50 (methyl group) .
  • (2R)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride Substituent: Methoxy (OCH₃) at the para position. Properties: The electron-donating methoxy group increases aromatic ring reactivity. The hydrochloride salt form (Mol. formula: C₁₀H₁₆ClNO) suggests improved aqueous solubility compared to the free base .
  • (R)-2-(3-Chlorophenyl)propan-1-amine

    • Substituent: Chloro (Cl) at the meta position.
    • Properties: Chlorine’s moderate electron-withdrawing effect balances lipophilicity and reactivity. Synthesized via phthalimido deprotection, indicating compatibility with protecting-group strategies .
Alkyl Chain Variations
  • 2-Methyl-2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16d) Substituent: Methyl branching at the propan-1-amine backbone.
  • 2-(4-Isobutylphenyl)propoxy Derivatives

    • Substituent: Isobutyl (branched C₄H₉) at the para position.
    • Properties: Branched alkyl chains may enhance membrane permeability but reduce metabolic stability compared to linear butyl groups .

Stereochemical Comparisons

  • (2R)-1-Phenylpropan-2-amine
    • Structure: Methyl substituent instead of butylphenyl.
    • Properties: LogP = 1.76, indicating moderate lipophilicity. The R-configuration is critical for enantioselective interactions, as demonstrated by chiral column separations (Chiralpak IA) .
    • Contrast: The butyl group in (2R)-2-(4-Butylphenyl)propan-1-amine likely increases logP significantly (>2.5), enhancing blood-brain barrier penetration but risking solubility limitations.

Thermophysical and Solvation Properties

Linear primary amines like propan-1-amine and butan-1-amine exhibit distinct viscosity behavior in alcohol solutions. Systems with larger solvation effects (e.g., butan-1-amine in 1-butanol) show lower viscosity deviations (ηΔ = -0.280 mPa·s) compared to smaller amines (ηΔ = -0.460 mPa·s for propan-1-amine) . Extending this to this compound, the bulky aromatic substituent would further reduce ηΔ due to steric hindrance and solvation challenges.

Key Findings and Implications

  • Substituent Effects : Para-alkyl groups (butyl) enhance lipophilicity and steric bulk, while meta-electron-withdrawing groups (CF₃, Cl) improve stability.
  • Stereochemistry : The R-configuration is crucial for target selectivity, as seen in chiral separations .
  • Synthesis Challenges : Linear alkyl chains (butyl) may require optimized catalytic conditions to avoid byproducts, as demonstrated in Fe-catalyzed reductions .

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